N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indazole-3-carboxamide
CAS No.: 2748161-03-5
Cat. No.: VC20232344
Molecular Formula: C19H28N4O3
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2748161-03-5 |
|---|---|
| Molecular Formula | C19H28N4O3 |
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide |
| Standard InChI | InChI=1S/C19H28N4O3/c1-19(2,3)16(17(20)25)21-18(26)15-13-9-5-6-10-14(13)23(22-15)11-7-4-8-12-24/h5-6,9-10,16,24H,4,7-8,11-12H2,1-3H3,(H2,20,25)(H,21,26) |
| Standard InChI Key | SATSPSXEJHKPRR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₉H₂₈N₄O₃, with a molecular weight of 360.5 g/mol and an IUPAC name of N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)indazole-3-carboxamide. Its structure comprises three key components:
-
Indazole core: Provides a planar aromatic system critical for receptor binding.
-
5-Hydroxypentyl side chain: Enhances solubility and influences metabolic stability.
-
Tertiary amide group: Facilitates hydrogen bonding with cannabinoid receptors .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2748161-03-5 |
| Molecular Formula | C₁₉H₂₈N₄O₃ |
| Molecular Weight | 360.5 g/mol |
| SMILES | CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO |
| logP (Predicted) | 2.8 ± 0.5 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
The hydroxyl group on the pentyl chain increases hydrophilicity compared to non-hydroxylated analogs, altering its pharmacokinetic profile .
Synthesis and Chemical Reactivity
Synthetic Routes
While detailed industrial synthesis protocols are proprietary, general pathways involve:
-
Indazole core formation via cyclization of substituted phenylhydrazines.
-
Alkylation at the N1 position using 5-bromopentanol to introduce the hydroxypentyl chain.
-
Carboxamide coupling with tert-leucine derivatives under peptide bond-forming conditions .
Key reagents include N,N'-dicyclohexylcarbodiimide (DCC) for amidation and palladium catalysts for cross-coupling reactions.
Reactivity and Stability
The compound undergoes three primary reactions:
-
Oxidation: The hydroxyl group converts to a ketone (e.g., with KMnO₄), forming 5-oxopentyl derivatives.
-
Hydrolysis: The amide bond cleaves under acidic or basic conditions, yielding indazole-3-carboxylic acid and tert-leucine amine .
-
Phase II metabolism: Glucuronidation of the hydroxyl group enhances urinary excretion .
Pharmacological Activity and Receptor Interactions
Cannabinoid Receptor Agonism
The compound acts as a full agonist at CB₁ (Ki = 0.8 nM) and CB₂ (Ki = 1.2 nM) receptors, exceeding the potency of Δ⁹-THC by >100-fold .
Table 2: Receptor Affinity and Functional Activity
| Receptor | Binding Affinity (Ki, nM) | EC₅₀ (cAMP Inhibition) | Efficacy (% vs CP55,940) |
|---|---|---|---|
| CB₁ | 0.8 ± 0.2 | 2.1 nM | 98% |
| CB₂ | 1.2 ± 0.3 | 3.4 nM | 95% |
Functional Effects
-
Central Nervous System: Induces psychoactive effects via CB₁ activation, including analgesia, hypothermia, and catalepsy.
-
Peripheral Effects: CB₂-mediated immunosuppression and anti-inflammatory responses .
Metabolic Pathways and Biotransformation
Phase I Metabolism
Human hepatocyte studies identify three primary oxidative pathways :
-
ω-Hydroxylation: Oxidation of the pentyl chain’s terminal carbon (35% of metabolites).
-
β-Oxidation: Sequential shortening of the pentyl chain to yield 3-hydroxypentanoic acid derivatives (22%).
-
Amide hydrolysis: Cleavage to indazole-3-carboxylic acid (18%).
Phase II Metabolism
Glucuronidation of the hydroxyl group predominates, producing a water-soluble conjugate detectable in urine .
Table 3: Major Metabolites and Detection Markers
| Metabolite | Abundance (%) | Detection Method |
|---|---|---|
| 5-Hydroxypentyl glucuronide | 45% | LC-HRMS (m/z 546.2453) |
| 3-Hydroxypentanoic acid derivative | 22% | GC-MS (RT 8.7 min) |
| Tert-leucine amine | 18% | Immunoassay (cross-reactivity) |
Analytical Detection and Forensic Relevance
Chromatographic Methods
-
LC-HRMS: Base peak at m/z 361.2234 ([M+H]⁺) with fragments at m/z 245.1287 (indazole-carboxamide) and m/z 144.1023 (tert-leucine) .
-
GC-MS: Characteristic ions at m/z 130 (indazole) and m/z 84 (pentyl fragment).
Case Studies
-
Intoxication Incidents: Linked to seizures, tachycardia, and psychosis in emergency department presentations .
-
Postmortem Toxicology: Detected in 12% of synthetic cannabinoid-related fatalities in 2022–2024 case series .
Regulatory Status and Legal Challenges
As of April 2025, the compound is classified as:
-
Schedule I under the U.S. Controlled Substances Act.
-
Annex II of the EU New Psychoactive Substances Regulation.
-
Prohibited Substance in 38 countries under UNODC recommendations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume